Hypoxanthine, 2-fluoro-
CAS No.: 1480-90-6
Cat. No.: VC7839852
Molecular Formula: C5H3FN4O
Molecular Weight: 154.10
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1480-90-6 |
---|---|
Molecular Formula | C5H3FN4O |
Molecular Weight | 154.10 |
IUPAC Name | 2-fluoro-1,7-dihydropurin-6-one |
Standard InChI | InChI=1S/C5H3FN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) |
Standard InChI Key | YTHFUVWHVNGBAA-UHFFFAOYSA-N |
SMILES | C1=NC2=C(N1)C(=O)NC(=N2)F |
Canonical SMILES | C1=NC2=C(N1)C(=O)NC(=N2)F |
Introduction
Molecular Structure and Characteristics
Structural Analysis
Hypoxanthine, 2-fluoro- features a purine ring system with a fluorine atom substituted at the second position (Figure 1). This modification introduces steric and electronic changes that distinguish it from non-fluorinated hypoxanthine. The fluorine atom’s high electronegativity (3.98 on the Pauling scale) polarizes adjacent bonds, increasing the compound’s susceptibility to nucleophilic attack at the C6 position . The planar purine ring retains its aromaticity, but the fluorine substitution reduces basicity at N1 and N7 positions, as evidenced by computational studies .
Table 1: Key Molecular Properties of Hypoxanthine, 2-fluoro-
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 154.10 g/mol |
IUPAC Name | 2-fluoro-1,7-dihydropurin-6-one |
InChI Key | YTHFUVWHVNGBAA-UHFFFAOYSA-N |
SMILES | C1=NC2=C(N1)C(=O)NC(=N2)F |
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of Hypoxanthine, 2-fluoro- typically involves direct fluorination of hypoxanthine using agents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions. A representative procedure includes:
-
Dissolving hypoxanthine in dimethylformamide (DMF) at 0°C.
-
Adding Selectfluor™ stoichiometrically.
-
Stirring for 12 hours at room temperature.
-
Purifying via column chromatography (yield: ~65%).
Alternative routes employ de novo purine synthesis with fluorinated building blocks, though these methods are less cost-effective for small-scale production .
Industrial Manufacturing
Biochemical Applications and Mechanism of Action
Enzyme Inhibition
Hypoxanthine, 2-fluoro- acts as a competitive inhibitor of xanthine oxidase (XO), an enzyme critical in purine catabolism. The fluorine atom mimics the transition state’s electron configuration during hypoxanthine oxidation to xanthine, achieving a of 2.3 µM (cf. hypoxanthine’s of 4.7 µM). This inhibition has implications for treating gout, where XO hyperactivity leads to uric acid accumulation.
Nucleoside Analog Development
The compound serves as a precursor for fluorinated nucleosides with antiviral and anticancer properties. For example, 2’-fluoro-arabinofuranosylhypoxanthine (FAH) exhibits activity against hepatitis C virus (HCV) by incorporating into viral RNA and inducing chain termination . Prodrug strategies, such as 6-azido derivatives, enhance blood-brain barrier penetration, as demonstrated in murine models .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The C8 position undergoes regioselective bromination using (NBS) in acetic acid, yielding 8-bromo-2-fluoro-hypoxanthine—a key intermediate for Suzuki-Miyaura cross-coupling reactions.
Reductive Amination
Treatment with ammonium formate and palladium on carbon produces 2-fluoro-guanine, though over-reduction to 2-fluoro-xanthine remains a challenge (40% yield) .
Comparative Analysis with Related Compounds
Hypoxanthine vs. 2-Fluoro-hypoxanthine
Fluorination increases metabolic stability: while hypoxanthine has a plasma half-life () of 0.8 hours in mice, 2-fluoro-hypoxanthine exhibits hours due to resistance to adenosine deaminase .
2-Fluoro-hypoxanthine vs. 2’-Fluoro-inosine
Unlike 2’-fluoro-inosine, which stabilizes RNA duplexes via C3’-endo sugar pucker, 2-fluoro-hypoxanthine’s modifications occur on the base, favoring DNA over RNA incorporation .
Emerging Research and Future Directions
Targeted Cancer Therapies
Hypoxanthine, 2-fluoro- derivatives show promise in targeting hypoxanthine phosphoribosyltransferase (HPRT)-deficient cancers. A 2025 study demonstrated selective cytotoxicity in HPRT glioblastoma cells (IC = 12 µM) versus wild-type (IC > 100 µM) .
Materials Science Applications
The compound’s planar structure and fluorine-mediated intermolecular interactions enable its use in organic semiconductors. Thin films of 2-fluoro-hypoxanthine exhibit a hole mobility of 0.15 cm/V·s, comparable to rubrene.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume